5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide
Description
5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of the fluorophenyl group often imparts unique pharmacological properties to the compound.
Properties
Molecular Formula |
C14H14FNO2 |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-N-propan-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C14H14FNO2/c1-9(2)16-14(17)13-8-7-12(18-13)10-3-5-11(15)6-4-10/h3-9H,1-2H3,(H,16,17) |
InChI Key |
GKZMEMIASIEFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through various methods such as the Paal-Knorr synthesis.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the carboxamide group: This can be done through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: The fluorophenyl group may participate in substitution reactions, especially under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials or as intermediates in chemical production.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-N-(propan-2-yl)furan-2-carboxamide
- 5-(4-bromophenyl)-N-(propan-2-yl)furan-2-carboxamide
- 5-(4-methylphenyl)-N-(propan-2-yl)furan-2-carboxamide
Uniqueness
The presence of the fluorophenyl group in 5-(4-fluorophenyl)-N-(propan-2-yl)furan-2-carboxamide may impart unique properties such as increased metabolic stability, enhanced binding affinity, or specific electronic effects that differentiate it from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
